molecular formula C11H18O5 B12082905 2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane

2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane

Cat. No.: B12082905
M. Wt: 230.26 g/mol
InChI Key: RUYUXFFPHDRGIH-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[310]hexane is a bicyclic compound characterized by its unique structural features This compound is part of the bicyclo[310]hexane family, which is known for its rigid and compact structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane typically involves a series of cycloaddition reactions. One common method is the [2 + 2] cycloaddition, which utilizes photochemistry to form the bicyclic structure. This reaction is carried out under UV light, which facilitates the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or prop-2-enoxymethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioisostere in drug design.

    Medicine: Explored for its antifungal and antibacterial properties.

    Industry: Utilized in the development of new materials with unique mechanical properties.

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This compound can also interact with cell membranes, altering their permeability and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane is unique due to its specific substituents, which provide distinct chemical reactivity and potential applications. The presence of both methoxy and prop-2-enoxymethyl groups allows for a wide range of chemical modifications and functionalizations.

Properties

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

2-(dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane

InChI

InChI=1S/C11H18O5/c1-4-5-14-6-7-8-9(16-8)10(15-7)11(12-2)13-3/h4,7-11H,1,5-6H2,2-3H3

InChI Key

RUYUXFFPHDRGIH-UHFFFAOYSA-N

Canonical SMILES

COC(C1C2C(O2)C(O1)COCC=C)OC

Origin of Product

United States

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